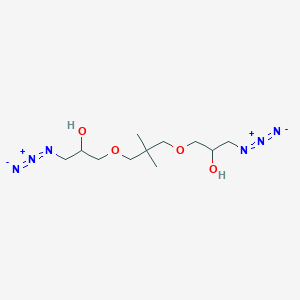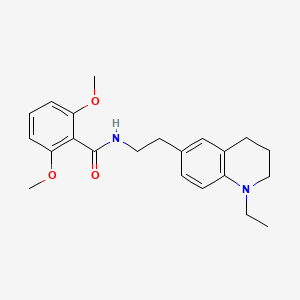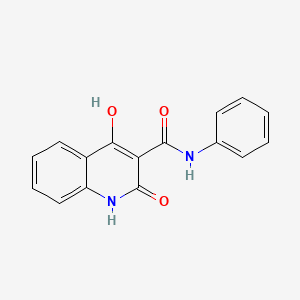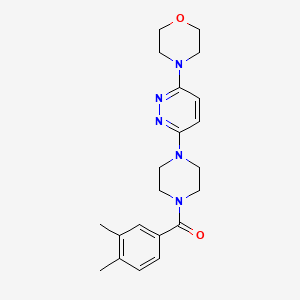
1,1'-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1'-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) is a useful research compound. Its molecular formula is C11H22N6O4 and its molecular weight is 302.335. The purity is usually 95%.
BenchChem offers high-quality 1,1'-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
In vitro Molecular Mechanisms of Bisphenol A Action
Bisphenol A (BPA) is a chemical used primarily in the manufacture of polycarbonate plastic and epoxy resins. Studies have focused on the mechanistic basis of BPA action in various experimental models, addressing uncertainties surrounding BPA's mechanisms of action, tissue-specific impacts, and critical windows of susceptibility. The review details the spectrum of BPA's mechanisms across different tissues and developmental stages (Wetherill et al., 2007).
Bisphenol A in the Aquatic Environment
Bisphenol A's endocrine-disruptive effects on aquatic organisms have been documented, highlighting the importance of understanding BPA contamination routes, degradation in aquatic environments, and its effects on aquatic life. This comprehensive review serves as a foundation for assessing the environmental fate and biological impacts of compounds like BPA (Kang, Aasi, & Katayama, 2007).
Synthesis of Chemical Derivatives
A study details the synthesis of a ureic derivative, highlighting methodologies that could be applicable to synthesizing and understanding the properties and potential applications of complex organics, including those with azido and propanol components (Mancuso et al., 2018).
Polyimides Derived from Specific Diamines
Research into the synthesis of polyimides using diamines, including the exploration of their solubility, thermal stability, and mechanical properties, provides insight into the potential polymer applications of structurally complex compounds (Tjugito & Feld, 1989).
Bioremediation of Bisphenol A
A study on the bioremediation capabilities of laccase from Fusarium incarnatum in the degradation of BPA indicates the potential for enzymatic strategies in addressing environmental contamination by similar complex organic compounds (Chhaya & Gupte, 2013).
Properties
IUPAC Name |
1-azido-3-[3-(3-azido-2-hydroxypropoxy)-2,2-dimethylpropoxy]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N6O4/c1-11(2,7-20-5-9(18)3-14-16-12)8-21-6-10(19)4-15-17-13/h9-10,18-19H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPSZIFDCZGUCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC(CN=[N+]=[N-])O)COCC(CN=[N+]=[N-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(Difluoromethyl)-1-azaspiro[3.3]heptane](/img/structure/B2416075.png)

![Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2416077.png)




![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2416084.png)

![3'-(4-chlorophenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2416087.png)


![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2416094.png)
![N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2416096.png)
